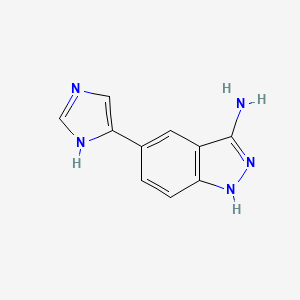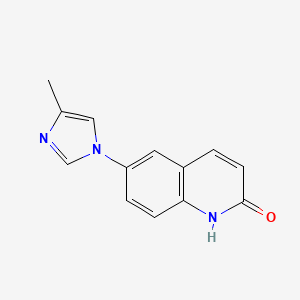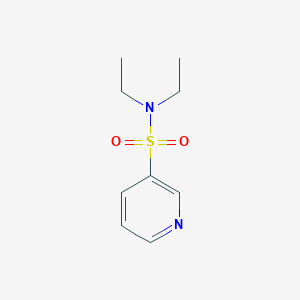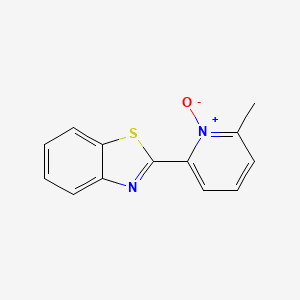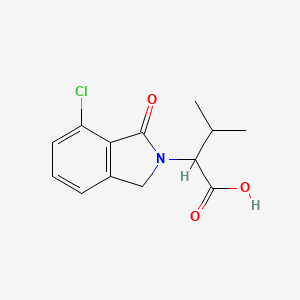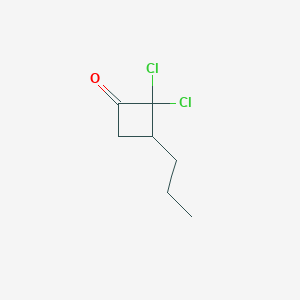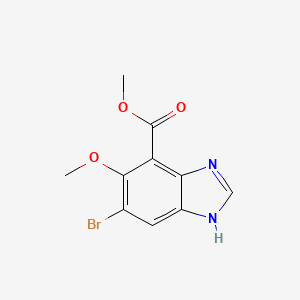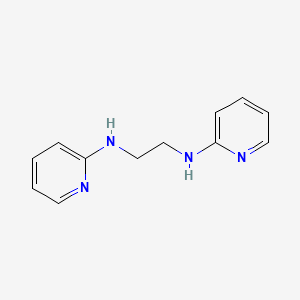
N,N'-bis(pyridin-2-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(pyridin-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C14H18N4. It is a colorless to pale yellow solid that is soluble in water and can form complexes with metal ions. This compound is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-bis(pyridin-2-yl)ethane-1,2-diamine can be synthesized through the reaction of pyridine-2-carboxaldehyde with ethylenediamine. The reaction typically involves mixing the two reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of N,N’-bis(pyridin-2-yl)ethane-1,2-diamine follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(pyridin-2-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo substitution reactions with electrophiles, such as alkyl halides[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions[][3].
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives[][3].
Applications De Recherche Scientifique
N,N’-bis(pyridin-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N,N’-bis(pyridin-2-yl)ethane-1,2-diamine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into products. The compound’s molecular targets include metal ions such as copper, nickel, and zinc, which are essential for its catalytic activity[5][5].
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Similar structure but with additional methyl groups.
N,N’-bis(pyridin-2-yl)benzylideneethane-1,2-diamine: Contains a benzylidene group instead of ethane.
Uniqueness
N,N’-bis(pyridin-2-yl)ethane-1,2-diamine is unique due to its specific structure, which allows it to form highly stable complexes with a wide range of metal ions. This stability makes it particularly useful in catalytic applications and in the study of metalloproteins .
Propriétés
Numéro CAS |
39643-08-8 |
|---|---|
Formule moléculaire |
C12H14N4 |
Poids moléculaire |
214.27 g/mol |
Nom IUPAC |
N,N'-dipyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C12H14N4/c1-3-7-13-11(5-1)15-9-10-16-12-6-2-4-8-14-12/h1-8H,9-10H2,(H,13,15)(H,14,16) |
Clé InChI |
WZNXJKCIJMLBAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NCCNC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13880558.png)



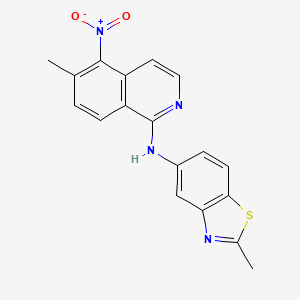
![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)

